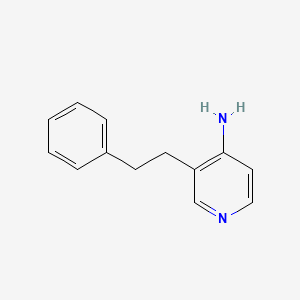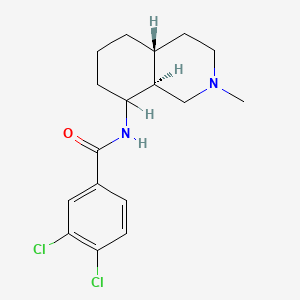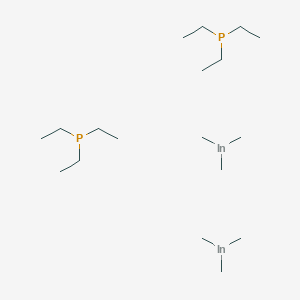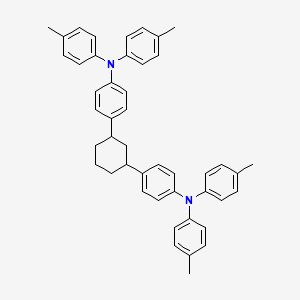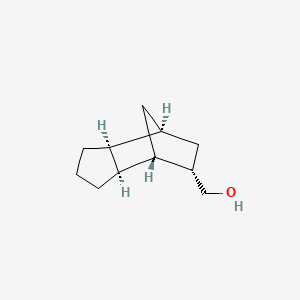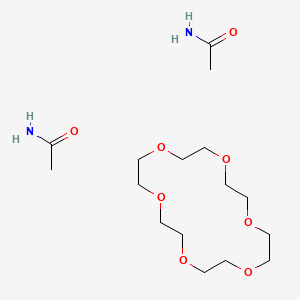
Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines acetamide and 1,4,7,10,13,16-hexaoxacyclooctadecane. The latter is also known as 18-crown-6, a crown ether with the chemical formula C12H24O6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, particularly potassium ions .
Métodos De Preparación
1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations, particularly potassium ions.
Phase Transfer Catalysis: It is used as a phase transfer catalyst in various organic reactions, such as N-alkylation of heterocyclic compounds and allylation of aldehydes.
Polymerization: It can catalyze the polymerization of methacrylic esters and hindered alkyl acrylates.
Common reagents and conditions used in these reactions include potassium hydroxide, tert-butoxide base, and potassium allyltrifluoroborate. The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, stabilizing them and facilitating their transport and reactivity in various chemical and biological systems .
Comparación Con Compuestos Similares
1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific ring size and ability to form stable complexes with potassium ions. Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings attached to the ether ring, providing different solubility and complexation properties.
Triglyme: A linear polyether with similar complexation abilities but different structural properties.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in the ring, offering different reactivity and complexation properties.
These compounds highlight the versatility and specificity of crown ethers in various chemical and biological applications.
Propiedades
Número CAS |
74261-15-7 |
|---|---|
Fórmula molecular |
C16H34N2O8 |
Peso molecular |
382.45 g/mol |
Nombre IUPAC |
acetamide;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C2H5NO/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2(3)4/h1-12H2;2*1H3,(H2,3,4) |
Clave InChI |
OUJYWYCFEKNJIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N.CC(=O)N.C1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


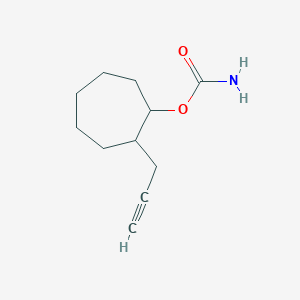
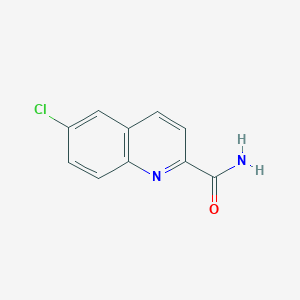
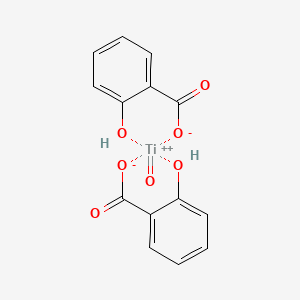
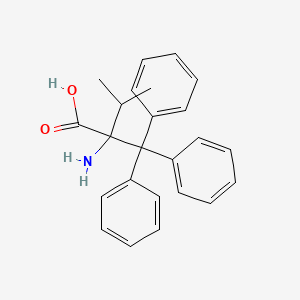
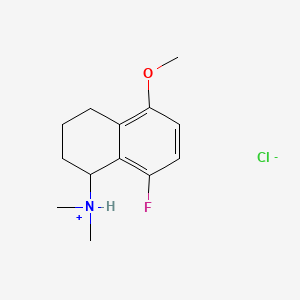
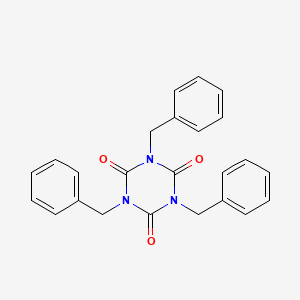
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
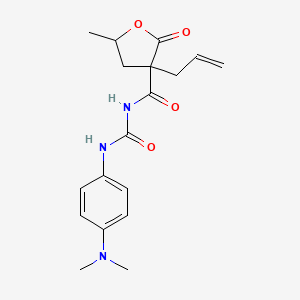
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
